Cas no 2172048-76-7 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid structure
2172048-76-7 structure
商品名:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid
CAS番号:2172048-76-7
MF:C26H24N2O5
メガワット:444.479166984558
CID:6102237
PubChem ID:165546654

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
    • 2172048-76-7
    • EN300-1489098
    • インチ: 1S/C26H24N2O5/c1-26(2,24(31)27-17-9-7-8-16(14-17)23(29)30)28-25(32)33-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h3-14,22H,15H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: ACXGQDWNLLPNDA-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NC1C=CC=C(C(=O)O)C=1)=O)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 444.16852187g/mol
  • どういたいしつりょう: 444.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 716
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 105Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1489098-100mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2172048-76-7
100mg
$490.0 2023-09-28
Enamine
EN300-1489098-250mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2172048-76-7
250mg
$513.0 2023-09-28
Enamine
EN300-1489098-2500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2172048-76-7
2500mg
$1089.0 2023-09-28
Enamine
EN300-1489098-10.0g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2172048-76-7
10g
$14487.0 2023-06-05
Enamine
EN300-1489098-0.25g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2172048-76-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1489098-50mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2172048-76-7
50mg
$468.0 2023-09-28
Enamine
EN300-1489098-5000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2172048-76-7
5000mg
$1614.0 2023-09-28
Enamine
EN300-1489098-0.5g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2172048-76-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1489098-1.0g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2172048-76-7
1g
$3368.0 2023-06-05
Enamine
EN300-1489098-2.5g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2172048-76-7
2.5g
$6602.0 2023-06-05

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid 関連文献

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acidに関する追加情報

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid: A Novel Compound with Multifaceted Applications in Biomedical Research

CAS No. 2172048-76-7 represents a structurally complex molecule with significant potential in the field of biomedical innovation. This compound, formally known as 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid, is characterized by its unique molecular framework combining aromatic and aliphatic functionalities. The synthesis and functional analysis of this molecule have recently garnered attention due to its potential applications in pharmaceutical development and targeted drug delivery systems.

The core structure of this compound is based on the fluoren-9-yl ring, a benzofused cyclohexane derivative known for its stability and versatility in organic chemistry. The methoxycarbonyl group attached to the fluoren ring contributes to the molecule’s solubility and reactivity, while the amino functionality introduces polar interactions critical for biological activity. The 2-methylpropanamido moiety further enhances the molecule’s ability to interact with specific biological targets, making it a promising candidate for drug discovery.

Recent studies have highlighted the importance of fluoren-9-yl derivatives in the development of prodrug strategies. These molecules are often designed to improve the bioavailability of active pharmaceutical ingredients (APIs) while minimizing systemic toxicity. The methoxycarbonyl group in this compound serves as a cleavable linker, allowing for controlled release of the active payload in specific cellular environments. This feature is particularly relevant in the context of targeted drug delivery, where precise spatial and temporal control over drug release is essential.

The amino functionality of this compound is critical for its potential applications in protein engineering and biomolecular interactions. Amino groups can form hydrogen bonds with amino acid residues in proteins, enabling the molecule to act as a ligand or modulator of protein function. This property has been leveraged in recent research to develop small molecule inhibitors for kinases and other enzymatic targets, which are key players in cellular signaling pathways.

One of the most intriguing aspects of this compound is its 2-methylpropanamido group, which introduces steric hindrance and hydrophobic interactions. These features are particularly valuable in the design of antibiotic analogs and antiviral agents, where the ability to disrupt microbial or viral membrane integrity is crucial. Recent studies have demonstrated that methyl-substituted amide groups can enhance the permeability of molecules across cell membranes, a property that is highly desirable in the development of transdermal delivery systems.

The benzoic acid moiety at the terminal position of this molecule plays a dual role in its biological activity. First, it contributes to the molecule’s hydrophobicity, which is essential for its ability to cross lipid membranes. Second, the carboxylic acid group can participate in ion pairing interactions, which are important for the molecule’s solubility in aqueous environments. This balance between hydrophobic and hydrophilic properties is a key factor in the molecule’s potential for pharmacokinetic optimization.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound in biological systems. Molecular docking studies have shown that the fluoren-9-yl ring can selectively bind to cytosolic proteins, while the methoxycarbonyl group facilitates interactions with lipid membranes. These findings suggest that the molecule may have applications in targeted therapy for diseases such as cancer, where the ability to selectively inhibit specific pathways is critical.

The amino group’s ability to form hydrogen bonds has also been explored in the context of gene delivery systems. Researchers have demonstrated that molecules with amino functionality can enhance the uptake of nucleic acids by cells, making them valuable components of non-viral gene therapy vectors. This property could be leveraged to develop gene-editing tools with improved delivery efficiency and reduced off-target effects.

Another area of interest is the potential of this compound in the development of nanomedicine. The fluoren-9-yl ring’s structural flexibility allows it to be conjugated with nanoparticles or liposomes, enabling the creation of drug-loaded carriers with enhanced stability and targeting capabilities. This approach is particularly relevant for the delivery of therapeutic agents to hard-to-reach tissues, such as the brain, where traditional delivery methods face significant challenges.

The 2-methylpropanamido group also plays a role in the molecule’s photophysical properties, which have been studied in the context of optogenetics. Researchers have found that the methyl-substituted amide group can enhance the molecule’s ability to absorb light at specific wavelengths, making it a candidate for light-sensitive drug delivery systems. This property could be exploited to develop stimuli-responsive therapeutics that are activated by external light sources, offering precise control over drug release.

Finally, the benzoic acid moiety’s potential in photodynamic therapy has been explored in recent studies. The carboxylic acid group can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light. This property is particularly valuable in the treatment of resistant cancers, where traditional chemotherapy may be less effective. The combination of the fluoren-9-yl ring and benzoic acid functionality in this compound suggests a multifunctional approach to photodynamic therapy.

In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid represents a promising molecule with diverse applications in biomedical research. Its unique structural features, including the fluoren-9-yl ring, methoxycarbonyl group, amino functionality, and benzoic acid moiety, collectively contribute to its potential in drug discovery, targeted therapy, and nanomedicine. As research in this area continues to evolve, this compound may play a pivotal role in the development of next-generation therapeutic strategies.

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